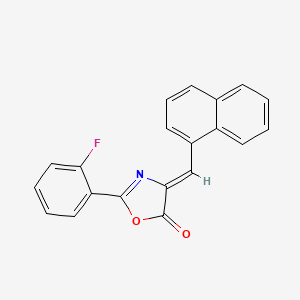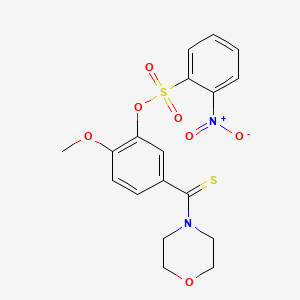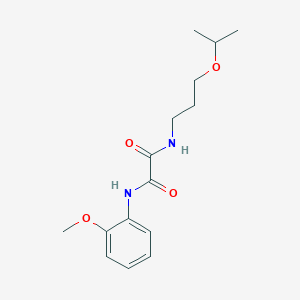![molecular formula C18H21NO5 B4990017 N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate, also known as PDP or propylphenylpropionaldehyde oxime, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of propiophenone, which is a ketone commonly used in organic synthesis. PDP has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes.
作用機序
The mechanism of action of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a range of effects on the nervous system.
Biochemical and Physiological Effects
N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase, and the induction of protein synthesis and degradation. N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate is its versatility in scientific research. It has been used in a range of experiments investigating various biological processes, and its effects are well-documented. However, there are also limitations to its use, including its potential toxicity and the fact that it may not be suitable for certain types of experiments.
将来の方向性
There are many potential future directions for research involving N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate. One area of interest is the development of new drugs based on the structure of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate. Another potential direction is the investigation of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate's effects on various diseases, including neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate and its potential applications in scientific research.
合成法
The synthesis of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate involves the reaction of propiophenone with hydroxylamine to form propylphenylpropionaldehyde oxime, which is then reacted with 1-naphthol to form N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate. This method has been optimized over the years to improve yield and purity, and it is now a well-established procedure in the field of organic synthesis.
科学的研究の応用
N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has been used extensively in scientific research as a tool to investigate various biological processes. It has been shown to have a range of effects on the nervous system, including the inhibition of acetylcholinesterase and the modulation of neurotransmitter release. N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has also been used in studies of protein synthesis and degradation, as well as in investigations of cellular signaling pathways.
特性
IUPAC Name |
3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.C2H2O4/c1-2-11-17-12-6-13-18-16-10-5-8-14-7-3-4-9-15(14)16;3-1(4)2(5)6/h2-5,7-10,17H,1,6,11-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVISAZZEYBSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B4989967.png)
![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989986.png)
![[2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenoxy]acetic acid ammoniate](/img/structure/B4989988.png)
![2-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B4989990.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![6-(3-fluorophenyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4989995.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989997.png)
![2-(4-methylphenyl)-4-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B4990001.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)

